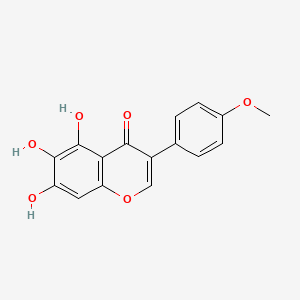

6-Hydroxybiochanin A

説明

Structure

3D Structure

特性

分子式 |

C16H12O6 |

|---|---|

分子量 |

300.26 g/mol |

IUPAC名 |

5,6,7-trihydroxy-3-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O6/c1-21-9-4-2-8(3-5-9)10-7-22-12-6-11(17)15(19)16(20)13(12)14(10)18/h2-7,17,19-20H,1H3 |

InChIキー |

DXRCZIARKKLMLL-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)O)O |

同義語 |

5,6,7-trihydroxy-4'-methoxyisoflavone 6-hydroxybiochanin A 6-hydroxybiochanin A monohydrate |

製品の起源 |

United States |

Natural Occurrence and Biosynthesis of 6 Hydroxybiochanin a

Identification and Isolation Methodologies from Plant Species

6-Hydroxybiochanin A, along with its glycosidic derivatives, has been identified and isolated from a select number of plant species. Notable sources include the rhizomes of Iris dichotoma and the aerial parts of Genista carinalis. Additionally, a glycoside form, 6-hydroxybiochanin A-6,7-di-O-glucoside, has been found in the flowers of Pueraria lobata (Puerariae Flos).

The isolation of 6-Hydroxybiochanin A from plant matrices involves a multi-step process beginning with solvent extraction. Researchers have successfully used various solvents, including ethyl acetate (B1210297) for extraction from Genista carinalis and ethanol (B145695) for Pueraria flowers. For isoflavones in general, extraction protocols have been optimized using different concentrations of aqueous methanol (B129727) and techniques such as ultrasound-assisted extraction (UAE) to enhance efficiency. mdpi.commdpi.com

Following extraction, purification is achieved through various chromatographic methods. Column chromatography is a foundational technique used for the initial separation of compounds. mdpi.com More advanced and efficient separations are performed using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Speed Counter-Current Chromatography (HSCCC). mdpi.comnih.govrsc.org These high-resolution techniques are crucial for separating structurally similar isoflavones from complex plant extracts to yield the pure compound. rsc.org For instance, a method coupling flash chromatography with preparative HPLC has been effectively used to separate isoflavone (B191592) derivatives from Pueraria lobata. mdpi.com

Table 1: Plant Sources and Isolation Techniques for 6-Hydroxybiochanin A and its Derivatives

| Compound | Plant Source | Extraction Solvent | Purification Methods |

| 6-Hydroxybiochanin A | Genista carinalis | Ethyl Acetate | Column Chromatography, 1D/2D-NMR, MS |

| 6-Hydroxybiochanin A | Iris dichotoma | Not Specified | Various Column Chromatographic Methods |

| 6-hydroxybiochanin A-6,7-di-O-glucoside | Pueraria lobata (Flower) | Ethanol | UPLC-QTOF/MS, 1D/2D-NMR, HR-MS |

This table summarizes the documented plant sources and the methodologies used to extract and purify 6-Hydroxybiochanin A and its related glycoside.

Confirming the precise chemical structure of an isolated natural product is a critical step that relies on a combination of modern spectroscopic techniques. numberanalytics.com For 6-Hydroxybiochanin A and its derivatives, structural elucidation is accomplished through a suite of analytical methods. rsc.org

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HR-MS), is used to determine the exact molecular weight and elemental formula of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the proton and carbon environments, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the unambiguous assignment of the entire molecular structure. rsc.orgnih.gov In some cases, Ultraviolet (UV) and Infrared (IR) spectroscopy are also employed to provide additional information on functional groups and conjugation within the molecule.

Extraction Techniques and Chromatographic Separations

Elucidation of Biosynthetic Pathways of Isoflavones

6-Hydroxybiochanin A is a member of the isoflavonoid (B1168493) class of compounds, which are synthesized in plants through a specific branch of the phenylpropanoid pathway. frontiersin.orgencyclopedia.pub The biosynthesis is a multi-enzyme process that begins with a common amino acid precursor. oup.com

The journey to isoflavone synthesis starts with the amino acid L-phenylalanine. nih.govresearchgate.net A series of enzymes catalyze the initial steps, converting phenylalanine into p-coumaroyl-CoA, a key intermediate in flavonoid biosynthesis. frontiersin.orgencyclopedia.pub

The dedicated isoflavone pathway branches off from the general flavonoid pathway at the flavanone (B1672756) stage. The key enzymatic steps are as follows:

Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.commdpi.com

Chalcone Isomerase (CHI): CHI facilitates the cyclization of naringenin chalcone to produce the flavanone known as naringenin. frontiersin.orgmdpi.com

Isoflavone Synthase (IFS): This is the pivotal enzyme that defines the isoflavone pathway. IFS, a cytochrome P450 monooxygenase, catalyzes the migration of the B-ring from the C-2 to the C-3 position of the flavanone core, creating a 2-hydroxyisoflavanone (B8725905) intermediate. encyclopedia.pubfrontiersin.org

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme removes a water molecule from the intermediate to form the stable isoflavone scaffold, such as genistein (B1671435) or daidzein (B1669772). mdpi.comencyclopedia.pub

Biochanin A is formed by the methylation of its precursor, genistein. The final conversion to 6-Hydroxybiochanin A involves a subsequent hydroxylation step at the C-6 position of the A-ring. This hydroxylation is likely catalyzed by a flavonoid 6-hydroxylase (F6H), which is known to act on flavanones before their conversion to isoflavones. researchgate.net

Table 2: Key Enzymes in the Isoflavone Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. oup.com |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. encyclopedia.pub |

| 4-Coumarate:CoA Ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. frontiersin.org |

| Chalcone Synthase | CHS | Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. frontiersin.org |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. oup.com |

| Isoflavone Synthase | IFS | Catalyzes B-ring migration to form a 2-hydroxyisoflavanone. encyclopedia.pub |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the intermediate to form the isoflavone core. mdpi.com |

This table outlines the primary enzymes and their roles in the cascade leading to the formation of core isoflavones.

The biosynthesis of isoflavones is a tightly controlled process regulated at the genetic level. The expression of the structural genes encoding the biosynthetic enzymes is governed by a network of transcription factors (TFs). nih.gov In soybean, several TF families, including MYB, bZIP, and WRKY, have been identified as key regulators. plos.org For example, the R2R3-type MYB transcription factor GmMYB29 has been shown to positively regulate isoflavone biosynthesis by activating the promoters of IFS and CHS genes. plos.org Similarly, other MYB TFs like GmMYB102 and GmMYB280 have been identified as potential regulators. jst.go.jp

The production of isoflavones is also highly responsive to environmental and developmental cues. oup.com Factors such as pathogen attack, UV light, and water availability can induce the expression of biosynthetic genes, leading to an accumulation of these compounds as part of the plant's defense mechanism. oup.com

Beyond its synthesis in plants, 6-Hydroxybiochanin A can also be produced through the metabolic action of microorganisms. This process, known as biotransformation, involves the conversion of a precursor compound into a structurally related product.

A notable example is the conversion of the isoflavone kakkalide (B150294), found in Pueraria flowers, into 6-Hydroxybiochanin A. taylorandfrancis.com This transformation is carried out by specific human intestinal bacteria, particularly strains of Peptostreptococcus productus. taylorandfrancis.comresearchgate.net In this bioactivation process, the bacterium metabolizes kakkalide, leading to the formation of 6-Hydroxybiochanin A, which exhibits different biological properties than its precursor. taylorandfrancis.comtaylorandfrancis.com This microbial pathway highlights an alternative route to the formation of this specific isoflavone.

Table 3: Microbial Biotransformation to 6-Hydroxybiochanin A

| Precursor Compound | Microorganism | Resulting Product | Reference |

| Kakkalide | Peptostreptococcus productus | 6-Hydroxybiochanin A | taylorandfrancis.com |

This table details the specific microbial biotransformation of a related isoflavone to produce 6-Hydroxybiochanin A.

Synthetic Strategies and Chemical Modifications of 6 Hydroxybiochanin a

Approaches to Total Chemical Synthesis of 6-Hydroxybiochanin A

The total synthesis of isoflavones, including 6-hydroxybiochanin A, provides a route to produce the compound from simple, readily available starting materials, allowing for large-scale production and the introduction of structural variations. Several established methods for constructing the isoflavone (B191592) core can be adapted for the synthesis of 6-hydroxybiochanin A. rsc.org

Key strategies for synthesizing the isoflavone skeleton include:

Deoxybenzoin (B349326) Route: This is a traditional and widely used method. It involves the acylation of a substituted phenol (B47542) with a phenylacetic acid to form a deoxybenzoin intermediate. This intermediate then undergoes cyclization with a formylating agent, such as N,N-dimethylformamide (DMF), in the presence of a catalyst like boron trifluoride etherate, to yield the isoflavone ring system. rsc.orgresearchgate.net For 6-hydroxybiochanin A, this would involve starting with a suitably protected 1,2,4-trihydroxybenzene derivative.

Oxidative Rearrangement of Chalcones: This biomimetic approach involves the 1,2-aryl migration of a chalcone (B49325) precursor. rsc.org Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. The subsequent oxidative rearrangement, often mediated by reagents like thallium(III) nitrate, converts the chalcone into the isoflavone scaffold.

Suzuki-Miyaura Coupling: Modern cross-coupling strategies have also been applied to isoflavone synthesis. A Suzuki-Miyaura coupling reaction can be used to form the bond between the B-ring and the C3 position of the chromone (B188151) core, offering a versatile and efficient route. rsc.org

While a specific total synthesis dedicated solely to 6-hydroxybiochanin A is not extensively documented in publicly available literature, these general methods are fundamental in synthetic organic chemistry and are readily applicable to its construction. rsc.orgresearchgate.net For instance, the synthesis of the related compound 6,8-dimethylgenistein was achieved via the deoxybenzoin route, demonstrating the feasibility of this pathway for polysubstituted isoflavones. rsc.org

Semi-Synthetic Derivatization for Structural Exploration

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a practical approach for creating derivatives of complex molecules. frontiersin.org Biochanin A, the natural precursor to 6-hydroxybiochanin A, is found in plants like red clover and can be isolated in sufficient quantities to serve as a starting material. frontiersin.orgresearchgate.net

Common semi-synthetic modifications performed on the biochanin A scaffold include:

Hydroxylation: Introducing a hydroxyl group at the C-6 position of biochanin A is the direct route to the target compound. This can be achieved through chemical methods, although controlling the regioselectivity can be challenging.

Sulfonation and Esterification: To improve properties like water solubility and bioavailability, derivatives have been synthesized. For example, sulfonate derivatives of biochanin A have been created to enhance water solubility. mdpi.com Ester and carbamate (B1207046) derivatives have also been synthesized, some of which show improved metabolic stability while maintaining biological activity. frontiersin.org

Prenylation: The addition of prenyl groups to the isoflavone core is a common modification. The synthesis of prenylated isoflavones like scandenone and 6,8-diprenylgenistein (B157589) often involves installing the prenyl group in the later stages of the synthesis to avoid its sensitivity to certain reaction conditions. mdpi.com

These modifications are crucial for structure-activity relationship (SAR) studies, helping to identify which parts of the molecule are essential for its biological effects.

Biocatalytic and Enzymatic Syntheses of 6-Hydroxybiochanin A and its Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microbial systems can perform complex chemical transformations with high regio- and stereoselectivity under mild conditions.

The hydroxylation of biochanin A to form hydroxylated derivatives like 6-hydroxybiochanin A can be achieved using enzymatic systems. nih.gov Cytochrome P450 enzymes, particularly from microbial sources like Streptomyces and Aspergillus species, are known to catalyze the regioselective hydroxylation of flavonoids. mdpi.com For instance, the enzyme CYP105A5 has been shown to O-demethylate biochanin A to genistein (B1671435), which is then subsequently hydroxylated. mdpi.com While this specific enzyme leads to 3'-hydroxy genistein, other P450 isoforms are known to hydroxylate the A-ring at the 6- or 8-positions. nih.govencyclopedia.pub

Furthermore, microorganisms like lactic acid bacteria (LAB) and bifidobacteria are capable of metabolizing isoflavones. mdpi.comtandfonline.com These bacteria possess enzymes such as β-glucosidases that can convert isoflavone glycosides into their more bioavailable aglycones (e.g., biochanin A). tandfonline.compreprints.org Some strains can further metabolize these aglycones into other compounds, including hydroxylated derivatives. mdpi.com The enzyme isoflavone 2'-hydroxylase (EC 1.14.14.89), a cytochrome P-450 protein, acts on 4'-methoxyisoflavones like biochanin A to produce 2'-hydroxylated products. genome.jp This highlights the potential of using specific enzymes or engineered microbial strains to produce 6-hydroxybiochanin A and other hydroxylated analogues with high precision.

Design and Synthesis of Novel 6-Hydroxybiochanin A Analogues and Derivatives for Research Applications

The design and synthesis of novel analogues based on the 6-hydroxybiochanin A scaffold are driven by the need for tools to investigate biological pathways and to develop compounds with enhanced or more specific activities. By systematically modifying the structure, researchers can probe interactions with biological targets and optimize desired properties. mdpi.comnih.govmdpi.comresearchgate.net

A common strategy involves creating a library of derivatives where different functional groups are introduced at various positions on the isoflavone core. For example, modifying the substituents on the A and B rings can significantly impact biological activity. mdpi.commdpi.com

Table 1: Examples of Synthetic Derivatives of Biochanin A and their Research Applications

| Parent Compound | Modification | Resulting Derivative/Analogue | Research Application/Finding | Citation |

| Biochanin A | Sulfonation at 7-OH | 7-O-Sulfonate Biochanin A | Improved water solubility for enhanced bioavailability studies. | mdpi.com |

| Biochanin A | Coupling with Acetyl Ferulic Acid | Acetyl Ferulic Acid Ester of Biochanin A | Enhanced hypoglycemic activity compared to the parent compound. | mdpi.com |

| Biochanin A | Esterification | Ester and Carbamate Derivatives | Maintained estrogenic and chemopreventive activities with potentially better metabolic stability. | frontiersin.org |

| 8-Azapurine | Addition of Amino and Hydrazone groups | N6 derivatives of 8-azapurine | Designed as potent antiplatelet agents, with some analogues showing higher activity than the reference drug ticagrelor. | nih.gov |

| Chalcone | Addition of Amino groups | Amino Chalcone Derivatives | Synthesized as antiproliferative agents, with some compounds showing potent activity against human cancer cell lines. | mdpi.com |

This rational design approach, combining synthetic chemistry with biological evaluation, is essential for translating the potential of a natural product like 6-hydroxybiochanin A into valuable research tools and leads for further development.

Biological Activities and Preclinical Investigations of 6 Hydroxybiochanin a in Vitro and in Vivo Animal Models

In Vitro Cellular and Biochemical Modulations by 6-Hydroxybiochanin A

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The isoflavone (B191592) 6-hydroxybiochanin A has been the subject of investigations into its potential effects on cancer cells. Studies have explored its ability to inhibit the growth (antiproliferative) and cause the death (cytotoxic) of various cancer cell lines.

One study reported the isolation of 6-hydroxybiochanin A from Gynandriris sisyrinchium. researchgate.netnih.gov While the study focused on the antioxidant and cytotoxic activities of other isolated isoflavones, it noted the presence of 6-hydroxybiochanin A in the plant. researchgate.netnih.gov Another isoflavone, biochanin A, which is structurally related to 6-hydroxybiochanin A, has been shown to strongly inhibit the proliferation of stomach cancer cell lines such as HSC-41E6, HSC-45M2, and SH101-P4. nih.gov At lower concentrations, biochanin A was cytostatic, meaning it stopped cell proliferation, while at higher concentrations, it was cytotoxic, leading to cell death through apoptosis. nih.gov

The antiproliferative activity of various compounds is often evaluated using assays like the MTT or WST-1 assay, which measure cell viability. mdpi.comjournalagent.com For instance, the antiproliferative effects of certain compounds have been tested against breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.comnih.gov The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance that reduces the biological activity by half, is a common metric used to quantify the potency of an antiproliferative agent. plos.org

Table 1: Investigated Cancer Cell Lines and Related Compounds

| Compound | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Biochanin A | HSC-41E6, HSC-45M2, SH101-P4 (Stomach Cancer) | Strong inhibition of proliferation, cytostatic at low concentrations, cytotoxic at high concentrations | nih.gov |

| 6-Hydroxybiochanin A | Isolated from Gynandriris sisyrinchium | Presence noted, but specific cytotoxic activity not detailed in the study | researchgate.netnih.gov |

| Various Compounds | MCF-7, MDA-MB-231 (Breast Cancer) | Used to test antiproliferative activity | mdpi.comnih.gov |

| CHR-6494 | MDA-MB-231, MCF7, SKBR3 (Breast Cancer) | Dose-dependent inhibition of cell growth | plos.org |

Anti-inflammatory Responses in Cellular Models

The potential anti-inflammatory properties of 6-hydroxybiochanin A and related isoflavones have been examined in various cellular models. A primary focus of this research is the modulation of inflammatory mediators, such as nitric oxide (NO), and the signaling pathways that regulate their production.

In a study involving primary cultured rat cortical microglia, a glycoside of 6-hydroxybiochanin A, specifically 6-hydroxybiochanin A-6,7-di-O-β-D-glucopyranoside, showed little inhibitory activity on lipopolysaccharide (LPS)-induced nitric oxide release. isnff-jfb.comisnff-jfb.com This suggests that in this particular form and cellular model, its anti-inflammatory effect through NO inhibition is minimal. In contrast, its parent compound, biochanin A, has demonstrated anti-inflammatory activity by inhibiting LPS-induced NO production in RAW 264.7 macrophages. nih.gov This inhibition was associated with a dose-dependent decrease in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov

The anti-inflammatory mechanism of biochanin A involves the inhibition of the NF-κB signaling pathway. nih.gov It was found to prevent the phosphorylation and degradation of IκBα, a key step that allows the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like iNOS. nih.gov Furthermore, biochanin A blocked the LPS-induced phosphorylation of p38 MAPK and inhibited the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in RAW264.7 cells. nih.gov Other isoflavones have also been shown to inhibit the production of pro-inflammatory cytokines in macrophages. mdpi.com

Table 2: Effects of 6-Hydroxybiochanin A and Related Compounds on Inflammatory Markers

| Compound/Derivative | Cellular Model | Inflammatory Stimulus | Effect on Nitric Oxide (NO) Production | Other Observed Effects | Reference |

|---|---|---|---|---|---|

| 6-Hydroxybiochanin A-6,7-di-O-β-D-glucopyranoside | Rat Cortical Microglia | Lipopolysaccharide (LPS) | Little inhibitory activity | - | isnff-jfb.comisnff-jfb.com |

| Biochanin A | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition | Inhibited iNOS expression, NF-κB activation, p38 MAPK phosphorylation, and production of IL-6, IL-1β, and TNF-α | nih.gov |

| Biochanin A | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Inhibition | - | nih.gov |

| Various Isoflavones | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + IFN-γ | Inhibition | Regulated gene transcription of cytokines and inflammatory markers | mdpi.com |

Assessment of Antioxidant Activity in Cell-Free and Cellular Systems

The antioxidant potential of 6-hydroxybiochanin A and its related compounds has been evaluated using various in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals or reduce oxidizing agents.

In a study investigating the phytochemicals from Gynandriris sisyrinchium, 6-hydroxybiochanin A was isolated, but its specific antioxidant activity was not reported. researchgate.netnih.gov However, the study did assess the antioxidant activity of other isolated isoflavones using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov The DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used spectrophotometric methods to evaluate the antioxidant capacity of compounds. mdpi.comh-brs.denih.govresearchgate.net These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable free radical, causing a color change that can be measured. mdpi.comresearchgate.net

Table 3: Antioxidant Activity of Extracts Containing 6-Hydroxybiochanin A and Related Assays

| Substance/Extract | Source | Antioxidant Assay | Observed Activity | Reference |

|---|---|---|---|---|

| Gynandriris sisyrinchium Isoflavones (excluding 6-Hydroxybiochanin A) | Gynandriris sisyrinchium | DPPH assay | Varied antioxidant activity among different isoflavones | researchgate.netnih.gov |

| Dalbergia odorifera Leaf Extract | Dalbergia odorifera | DPPH, O₂⁻, ·OH, H₂O₂, NO₂⁻ scavenging | Exhibited antioxidant activity | nih.gov |

Modulatory Effects on Enzyme Activity in Biochemical Assays

6-Hydroxybiochanin A and structurally similar isoflavones have been investigated for their ability to modulate the activity of various enzymes, with a particular focus on tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for developing agents for hyperpigmentation disorders. mdpi.comconicet.gov.arnih.gov

Research has shown that the hydroxylation pattern of isoflavones plays a crucial role in their tyrosinase inhibitory activity. mdpi.com For example, 6,7,4'-trihydroxyisoflavone (B192597) was identified as a potent competitive inhibitor of the monophenolase activity of tyrosinase, being significantly more potent than kojic acid, a standard tyrosinase inhibitor. nih.gov In contrast, its analogs such as daidzein (B1669772) and genistein (B1671435) showed minimal anti-tyrosinase activity. nih.gov This highlights the importance of the hydroxyl groups at the C-6 and C-7 positions of the isoflavone skeleton for potent tyrosinase inhibition. nih.gov

While direct studies on the tyrosinase inhibitory activity of 6-hydroxybiochanin A were not extensively detailed in the provided search results, the strong activity of other 6-hydroxyisoflavones suggests that it may also possess inhibitory potential. The mechanism of inhibition by flavonoids can involve chelating the copper ions within the active site of the tyrosinase enzyme. nih.gov

In addition to tyrosinase, biochanin A, a related isoflavone, has been shown to inhibit β-site APP-cleaving enzyme 1 (BACE1) in a non-competitive manner, with an IC₅₀ value of 28 μM. nih.gov This suggests that isoflavones can modulate the activity of enzymes involved in different biological pathways.

Table 4: Enzyme Modulatory Effects of 6-Hydroxybiochanin A-Related Isoflavones

| Compound | Enzyme | Type of Modulation | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 6,7,4'-Trihydroxyisoflavone | Tyrosinase (monophenolase) | Competitive Inhibition | IC₅₀ = 9.2 µM | nih.gov |

| 7,3',4'-Trihydroxyisoflavone | Tyrosinase | Inhibition | IC₅₀ = 5.23 µM | nih.gov |

| 7,8,4'-Trihydroxyisoflavone | Tyrosinase | Inhibition | IC₅₀ = 11.21 µM | nih.gov |

| Biochanin A | BACE1 | Non-competitive Inhibition | IC₅₀ = 28 µM, Kᵢ = 43 µM | nih.gov |

Influence on Gene Expression and Protein Synthesis in Cultured Cells

The biological activities of compounds like 6-hydroxybiochanin A are often mediated through their influence on gene expression and the subsequent synthesis of proteins. wikipedia.org Gene expression profiling, using techniques such as microarrays or RNA-sequencing (RNA-Seq), allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of cellular responses to a particular compound. ebi.ac.uknih.govnih.gov

While specific studies detailing the comprehensive gene expression profile in response to 6-hydroxybiochanin A are not available in the provided results, research on related compounds and processes offers insights into potential mechanisms. For example, the anti-inflammatory effects of biochanin A are linked to its ability to inhibit the expression of the iNOS gene. nih.gov This inhibition occurs at the transcriptional level, by preventing the activation of the NF-κB transcription factor. nih.gov

In the context of melanogenesis, inhibitors can affect the expression of key genes involved in melanin synthesis, such as those encoding for tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). nih.govmdpi.com The expression of these genes is often regulated by the microphthalmia-associated transcription factor (MITF). nih.gov Therefore, a compound that inhibits melanogenesis may do so by downregulating the mRNA expression of MITF and its target genes. nih.gov For instance, theasinensin A has been shown to inhibit melanogenesis by downgrading the mRNA levels of Tyr, Trp1, and Trp2. mdpi.com

The process of analyzing gene expression data often involves identifying differentially expressed genes and then performing gene set enrichment analysis to determine if these genes are associated with specific biological pathways or molecular functions. ebi.ac.uk

Other Investigated Cellular Activities (e.g., Anti-Melanogenesis)

Beyond the previously mentioned activities, 6-hydroxybiochanin A and related isoflavones have been investigated for other cellular effects, most notably their potential to inhibit melanogenesis. Melanogenesis is the process of melanin production, and its inhibition is of interest for cosmetic and therapeutic applications to address hyperpigmentation. nih.govjcpjournal.org

The primary target for many anti-melanogenic agents is the enzyme tyrosinase. mdpi.com As discussed in section 4.1.4, the structure of isoflavones, particularly the presence and position of hydroxyl groups, is critical for their tyrosinase inhibitory activity. mdpi.comnih.gov Studies have shown that some isoflavones can be potent inhibitors of tyrosinase. nih.gov

The anti-melanogenic effect of a compound is often evaluated by measuring the melanin content and tyrosinase activity in cultured melanoma cells, such as B16F10 cells, often after stimulation with α-melanocyte-stimulating hormone (α-MSH). nih.govmdpi.com For example, kuraridin, a prenylated flavonoid, significantly reduced both intracellular and extracellular melanin levels by suppressing tyrosinase activity in α-MSH-induced B16F10 cells. mdpi.com Similarly, baicalein, a flavonoid with a 5,6,7-trihydroxy structure, has been shown to prevent α-MSH-induced melanin production and attenuate tyrosinase activity and expression. jcpjournal.org

The mechanism of anti-melanogenesis can also involve the modulation of signaling pathways that regulate the expression of melanogenic enzymes. This can include pathways such as the cAMP/CREB pathway and MAPK signaling pathways (ERK, p38). nih.govmdpi.comjcpjournal.org

In Vivo Preclinical Studies of 6-Hydroxybiochanin A in Animal Models

In vivo preclinical research utilizing non-human animal models is fundamental to understanding the therapeutic potential and metabolic fate of novel compounds. aragen.com Such studies provide critical insights into a compound's efficacy, how it is absorbed, distributed, metabolized, and excreted (ADME), and its mechanism of action within a complex biological system. researchgate.netwellbeingintlstudiesrepository.org For 6-Hydroxybiochanin A, in vivo data is primarily contextualized through its role as a metabolite of other isoflavones, such as Biochanin A and Irisolidone.

Evaluation of Efficacy in Various Disease Models (e.g., Cancer, Inflammation, Metabolic Disorders)

Direct in vivo efficacy evaluations specifically for isolated 6-Hydroxybiochanin A are not extensively documented in publicly available research. However, its significance can be inferred from studies of its parent compounds, for which 6-Hydroxybiochanin A is a known metabolite. The biological effects observed following the administration of these parent compounds may be partially attributable to their metabolites.

Cancer: Biochanin A, a primary precursor to 6-Hydroxybiochanin A, has demonstrated the ability to significantly suppress tumor growth in vivo. nih.gov Studies using athymic nude mice transplanted with human gastrointestinal cancer cells showed that Biochanin A could inhibit tumor progression. nih.gov While these effects are credited to the parent compound, the formation of metabolites like 6-Hydroxybiochanin A is a key part of its in vivo action. nih.govajpp.in Animal models used in such cancer research are diverse and include xenografts, where human tumor cells are implanted in immunocompromised mice, and syngeneic models, which use tumor cells from the same genetic background as the mouse, preserving a complete immune system for study. nih.govnih.gov

Inflammation and Neuroprotection: The parent compound, Biochanin A, has been noted for its neuroprotective properties in animal models. For instance, it has shown protective effects on dopaminergic neurons against lipopolysaccharide (LPS)-induced damage in animal studies, a model often used to study inflammation-mediated neurodegeneration. ajpp.incaymanchem.com Furthermore, while in vitro, 6-Hydroxybiochanin A itself has been shown to have significant hepatoprotective activity, suggesting a potential for anti-inflammatory or cytoprotective effects in vivo. taylorandfrancis.com The evaluation of anti-inflammatory potential in vivo often employs models such as carrageenan-induced paw edema or TPA-induced ear edema in rodents, which allow for the measurement of swelling and other inflammatory markers. mdpi.comijpras.comscielo.br

Metabolic Disorders: Animal models are crucial for investigating metabolic diseases like diabetes, obesity, and dyslipidemia. advinus.comnih.gov These models can be genetically derived (e.g., db/db mice, which are leptin receptor-deficient) or induced by specialized diets, such as high-fat or high-fructose diets. advinus.comfrontiersin.org While direct studies on 6-Hydroxybiochanin A in these models are lacking, its precursor Biochanin A is known to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. caymanchem.com This suggests a plausible, though currently unconfirmed, role for its metabolites in metabolic regulation.

Pharmacokinetic and Pharmacodynamic Profiling in Non-Human Systems

Pharmacokinetics (PK) describes the journey of a drug through the body, while pharmacodynamics (PD) describes the body's biological response to the drug. researchgate.net Understanding the PK/PD relationship is essential for developing effective therapeutics.

The pharmacokinetic profile of 6-Hydroxybiochanin A has been primarily studied in the context of it being a metabolite of other compounds. In a study involving rats administered irisolidone, a related isoflavone, 6-hydroxybiochanin A-6-O-glucuronide was identified as a major metabolite in the plasma. nih.gov The pharmacokinetic parameters for this conjugated form of 6-Hydroxybiochanin A were determined following a single oral dose of irisolidone. nih.gov

The plasma concentration of 6-hydroxybiochanin A-6-O-glucuronide reached its maximum (Cmax) of 4.10 µmol/L at a time (Tmax) of 15.3 hours. nih.gov This indicates that the formation of 6-Hydroxybiochanin A and its subsequent conjugation and circulation in the bloodstream is a relatively slow process following the administration of its precursor.

Interactive Table: Pharmacokinetic Parameters of 6-Hydroxybiochanin A Metabolite in Rats Below is an interactive table detailing the pharmacokinetic parameters of 6-hydroxybiochanin A-6-O-glucuronide after a single oral administration of Irisolidone (100 mg/kg) to rats.

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 4.10 | µmol/L |

| Tmax (Time to Maximum Concentration) | 15.3 | hours |

| Data sourced from a study on Irisolidone metabolism in rats. nih.gov |

Bioavailability and Metabolism Studies in Animal Models

Bioavailability refers to the proportion of an administered substance that enters the systemic circulation to have an active effect. international-biopharma.com It is a critical parameter that is often low for natural flavonoids due to extensive first-pass metabolism in the gut and liver. nih.gov

Direct studies on the oral bioavailability of isolated 6-Hydroxybiochanin A are not available. However, studies on its parent compound, Biochanin A, in rats have shown it to have very poor bioavailability, estimated at less than 4%. researchgate.netnih.gov This low bioavailability is largely due to rapid and extensive metabolism, which is precisely the process that generates 6-Hydroxybiochanin A. nih.govresearchgate.net

The metabolism of Biochanin A occurs primarily in the liver, where cytochrome P450 enzymes catalyze its conversion into various metabolites. ajpp.inresearchgate.net One of these metabolic pathways is hydroxylation, which produces 6-Hydroxybiochanin A. nih.govresearchgate.net In addition to hepatic metabolism, biotransformation by gut microflora can also occur. For instance, the isoflavone kakkalide (B150294) can be metabolized by intestinal bacteria to form 6-Hydroxybiochanin A. taylorandfrancis.com

Once formed, 6-Hydroxybiochanin A, like its parent compound, can undergo further phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble conjugates that can be readily excreted. ajpp.inresearchgate.net The detection of 6-hydroxybiochanin A-6-O-glucuronide in rat plasma confirms this pathway. nih.gov

Interactive Table: In Vivo Formation of 6-Hydroxybiochanin A This table summarizes the known metabolic pathways leading to the formation of 6-Hydroxybiochanin A in animal models.

| Parent Compound | Primary Site of Metabolism | Metabolic Process | Resulting Metabolite | Animal Model |

| Biochanin A | Liver | Cytochrome P450-mediated hydroxylation | 6-Hydroxybiochanin A | Rat |

| Irisolidone | Liver/Gut | Demethylation and Hydroxylation followed by Glucuronidation | 6-hydroxybiochanin A-6-O-glucuronide | Rat |

| Kakkalide | Gut | Microbial biotransformation | 6-Hydroxybiochanin A | Not specified (in vitro bacterial culture) |

| Information compiled from studies on isoflavone metabolism. nih.govtaylorandfrancis.comnih.govresearchgate.net |

Mechanisms of Action and Molecular Targets of 6 Hydroxybiochanin a

Elucidation of Intracellular Signaling Pathways Modulated by 6-Hydroxybiochanin A

Direct research into the intracellular signaling pathways specifically modulated by 6-Hydroxybiochanin A is currently limited. However, insights can be drawn from its parent compound, Biochanin A, which has been shown to influence several key cancer-related pathways.

In HER-2-positive breast cancer cells, Biochanin A has been observed to suppress the phosphorylation of the Erk1/2 (extracellular signal-regulated kinase) pathway, which is a major downstream signaling cascade associated with mitogenic effects. nih.gov The activation of Toll-like receptors (TLRs) initiates signaling cascades, including the NF-κB pathway, which mediates inflammation. nih.govmdpi.com Given that many flavonoids interact with these pathways, it is plausible that 6-Hydroxybiochanin A could also exert modulatory effects on these signaling networks. For instance, a study on various compounds from Pueraria flower found that the glycoside derivative, 6-hydroxybiochanin A-6,7-di-O-β-D-glucopyranoside, exhibited minimal inhibitory activity on nitric oxide release, a process linked to inflammatory signaling. isnff-jfb.com

Further investigation is required to delineate the specific signaling cascades directly affected by 6-Hydroxybiochanin A and to understand how its activity may differ from its precursor molecules.

Identification and Characterization of Specific Protein and Enzyme Targets

The identification of specific protein and enzyme targets for 6-Hydroxybiochanin A is an active area of investigation. One study demonstrated that 6-Hydroxybiochanin A possesses significant hepatoprotective activity, with a potency much greater than its precursor, kakkalide (B150294). taylorandfrancis.com This finding strongly suggests that it interacts with specific and crucial protein or enzyme targets within liver cells to exert this protective effect.

While direct experimental data on most targets remains scarce, computational studies have begun to explore its potential. An in-silico screening study listed 6-Hydroxybiochanin A as a candidate flavonoid for inhibiting the dengue virus NS2B/NS3 protease, a key enzyme in viral replication, although specific binding affinities were not detailed. pjps.pk

The targets of its parent compound, Biochanin A, may also be relevant. Biochanin A is known to inhibit several enzymes, including β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the pathology of Alzheimer's disease, and matrix metalloproteinase-9 (MMP-9), an enzyme that facilitates cancer cell invasion. mdpi.comnih.gov Enzymes are a major class of proteins targeted by drugs, acting through various mechanisms such as competitive or non-competitive inhibition to modulate cellular activity. libretexts.orgucl.ac.uknumberanalytics.cominteresjournals.org

Table 1: Potential Protein and Enzyme Targets Based on Parent Compound (Biochanin A) and Related Research This table presents potential targets for 6-Hydroxybiochanin A based on available data for its precursor, Biochanin A, and related studies. Direct experimental validation for 6-Hydroxybiochanin A is pending for most targets.

| Target Protein/Enzyme | Associated Process | Finding Related to Isoflavones | Citation |

| Dengue Virus NS2B/NS3 Protease | Viral Replication | 6-Hydroxybiochanin A was included in an in-silico screening of potential inhibitors. | pjps.pk |

| Hepatocellular Proteins | Liver Protection | 6-Hydroxybiochanin A showed potent hepatoprotective activity, suggesting interaction with key liver cell proteins. | taylorandfrancis.com |

| BACE1 | Amyloid Peptide Production | The parent compound, Biochanin A, is a dose-dependent inhibitor of BACE1. | mdpi.com |

| MMP-9 | Cancer Cell Invasion | The parent compound, Biochanin A, inhibits the activity of this gelatinase enzyme. | nih.gov |

Interaction with Cellular Receptors and Nuclear Receptors (e.g., Estrogen Receptors)

6-Hydroxybiochanin A belongs to the isoflavone (B191592) class of phytoestrogens. nih.gov Phytoestrogens are plant-derived compounds with structural similarity to estrogen, allowing them to bind to estrogen receptors (ERs). nih.gov Nuclear receptors, such as ERs, are ligand-regulated transcription factors that control gene expression. nih.govindigobiosciences.comnih.govcellsignal.com The ER exists in two primary subtypes, ERα and ERβ, which have distinct biological functions; ERα activation is generally associated with cell proliferation, while ERβ activation can promote apoptosis. nih.gov

The binding of a ligand to a nuclear receptor induces conformational changes that influence interactions with DNA and other proteins, ultimately modulating gene transcription. nih.gov The parent compound, Biochanin A, is known to have both agonistic and antagonistic interactions with estrogen receptors. nih.govmdpi.com Phytoestrogens like genistein (B1671435) and coumestrol (B1669458) have been shown to compete with estradiol (B170435) for binding to both ER subtypes, often showing a stronger preference for ERβ. nih.gov

While direct experimental data on the binding affinity of 6-Hydroxybiochanin A for ERα and ERβ are not yet available, it is anticipated to interact with these receptors due to its isoflavonoid (B1168493) structure. The precise affinity and whether it acts as an agonist or antagonist would be determined by its specific three-dimensional structure and how it fits into the receptor's ligand-binding domain. u-tokyo.ac.jp The binding affinities of various phytoestrogens can differ significantly between species due to variations in the amino acid sequence of the ER ligand-binding domain.

Table 2: Estrogen Receptor (ER) Binding Characteristics of Related Phytoestrogens This table provides context for the potential receptor interactions of 6-Hydroxybiochanin A by showing data for other well-studied isoflavones.

| Compound | Receptor Subtype | Relative Binding Affinity (RBA) vs. Estradiol | Key Observation | Citation |

| Coumestrol | ERα, ERβ | Moderate | Competes more strongly for ERβ than ERα. | nih.gov |

| Genistein | ERα, ERβ | Low to Moderate | Competes more strongly for ERβ than ERα. | nih.govthieme-connect.de |

| Biochanin A | ERα, ERβ | Low | Parent compound of 6-Hydroxybiochanin A. | nih.govthieme-connect.de |

| Zearalenone | ERα, ERβ | Moderate | Stimulates transcriptional activity of both ER subtypes. | nih.gov |

Modulation of Key Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest, Oxidative Stress Response)

The direct effects of 6-Hydroxybiochanin A on key cellular processes such as apoptosis, cell cycle, and oxidative stress are not yet well-documented. However, its demonstrated hepatoprotective activity suggests a potential role in mitigating cellular damage, possibly through the modulation of oxidative stress. taylorandfrancis.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage of lipids, proteins, and DNA. nih.govmdpi.comscirp.org Flavonoids are well-known for their antioxidant properties. scirp.org

Apoptosis Induction: Apoptosis is a regulated process of programmed cell death crucial for removing damaged or unwanted cells. wikipedia.org It can be initiated via the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of executioner caspases (e.g., caspase-3, -7). researchgate.net Many natural compounds exert their anticancer effects by inducing apoptosis. bio-rad-antibodies.com The parent compound, Biochanin A, has been shown to modulate cell viability and pro-apoptotic responses in cancer cells. nih.govhmdb.ca

Cell Cycle Arrest: The cell cycle is a tightly regulated series of events leading to cell division. Cancer is often characterized by a loss of this control. nih.gov Many chemotherapeutic agents work by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. nih.govbiorxiv.org This arrest is often mediated by the modulation of proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27). nih.govmdpi.com Studies on Biochanin A and other flavonoids show they can induce cell cycle arrest, suggesting a similar potential for 6-Hydroxybiochanin A. nih.gov

Oxidative Stress Response: Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov Cells possess an antioxidant defense system (e.g., superoxide (B77818) dismutase, catalase) to counteract ROS. mdpi.com The potent hepatoprotective effect of 6-Hydroxybiochanin A strongly implies an ability to modulate the cellular response to oxidative stress, either by scavenging free radicals directly or by upregulating endogenous antioxidant defenses. taylorandfrancis.com

Structure Activity Relationship Sar Studies of 6 Hydroxybiochanin a and Its Derivatives

Analysis of Key Structural Motifs Contributing to Biological Activity

The biological activity of 6-Hydroxybiochanin A is intrinsically linked to its isoflavone (B191592) scaffold and the specific arrangement of its substituent groups. The core structure, consisting of two aromatic rings (A and B) linked by a heterocyclic pyrone ring (C), provides the foundation for its interactions with biological targets.

Several structural motifs are considered crucial for its activity:

The Isoflavone Core: The 3-phenylchromen-4-one backbone is a defining feature of isoflavones and is essential for their classification as phytoestrogens, allowing them to interact with various cellular receptors and enzymes. researchgate.net

A-Ring Hydroxylation Pattern: 6-Hydroxybiochanin A possesses a distinctive hydroxylation pattern on the A-ring at positions C-5, C-6, and C-7. This ortho-triphenolic arrangement is a significant contributor to its biological effects. Studies on the closely related compound 6-hydroxygenistein (B191517) have shown that an A-ring ortho-triphenol hydroxyl structure is related to potent antioxidant and anti-hypoxia activities. nih.gov

C-4' Methoxy (B1213986) Group: The presence of a methoxy group (-OCH₃) on the B-ring at the C-4' position differentiates 6-Hydroxybiochanin A from its analogue, 6-hydroxygenistein (which has a hydroxyl group at this position). This modification influences the molecule's polarity and its binding affinity to various targets. For instance, the methoxylation of the 4'-hydroxyl group in some 7-glycosylated isoflavones was found to reduce inhibitory activity against microglial activation. isnff-jfb.comisnff-jfb.com

C2-C3 Double Bond and C4-Keto Group: Common to many flavonoids, the double bond between C-2 and C-3 in the C-ring, in conjunction with the C-4 ketone group, is important for the antioxidant capacity of the parent compound, biochanin A. nih.gov These features contribute to the electronic properties of the molecule, influencing its ability to scavenge free radicals.

The significance of the aglycone (non-sugar) form of 6-Hydroxybiochanin A is highlighted by studies on its precursors. The isoflavone kakkalide (B150294), when metabolized by intestinal bacteria, yields 6-hydroxybiochanin A. taylorandfrancis.com While kakkalide itself shows negligible hepatoprotective activity, the resulting 6-hydroxybiochanin A demonstrates significant protective effects, underscoring the importance of the free hydroxyl groups on the core structure for this particular biological activity. taylorandfrancis.com

Impact of Functional Group Modifications on Biological Effects

Modifying the functional groups of 6-Hydroxybiochanin A can dramatically alter its biological profile. SAR studies focus on how these changes in chemical structure translate to changes in efficacy and selectivity.

Glycosylation: The attachment of sugar moieties (glycosylation) to the isoflavone core is a common modification that significantly impacts activity. Research has shown that glycosylation of the C-7 hydroxyl group in isoflavones generally reduces their inhibitory activity on microglial activation. isnff-jfb.comisnff-jfb.com For example, 6-hydroxybiochanin A-6,7-di-O-β-D-glucopyranoside, a glycosylated derivative, exhibited little inhibitory activity in this context. isnff-jfb.comisnff-jfb.com This suggests that the free hydroxyl groups, particularly at C-7, are essential for this specific biological action, likely by participating in hydrogen bonding with the target protein.

Methoxylation and Demethylation: The presence and position of methoxy groups are key determinants of biological activity.

A methoxy group at the C-6 position has been shown to enhance the inhibitory activity of certain isoflavones against microglial activation. isnff-jfb.comisnff-jfb.com

Conversely, the demethylation of 6-Hydroxybiochanin A at the C-4' position of the B-ring yields 6-hydroxygenistein. This conversion from a methoxy to a hydroxyl group can alter the compound's biological properties, including its antioxidant potential. nih.gov The presence of a hydroxyl group instead of a methoxy group at C-4' in 6-hydroxygenistein contributes to its potent antioxidant and anti-hypoxia activities. nih.gov

Other Modifications: The introduction of other functional groups can also modulate activity. In a study on Genista carinalis, 6-hydroxybiochanin A was isolated alongside other isoflavonoids and was found to exhibit notable butyrylcholinesterase enzyme inhibitory activity compared to the other isolated compounds. researchgate.netnih.gov The modification of hydroxyl groups, such as through methylation or acetylation as seen in other isolated derivatives like 5-methyl-7-methoxy-4'-hydroxy isoflavone, can lead to variations in antioxidant potential. nih.gov

These findings illustrate that even minor changes to the functional groups of the 6-Hydroxybiochanin A scaffold can have a profound impact on its biological effects.

Table 1: Biological Activity of 6-Hydroxybiochanin A and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | Modification from 6-Hydroxybiochanin A | Observed Biological Activity | Reference |

|---|---|---|---|

| 6-Hydroxybiochanin A | - | Significant hepatoprotective activity; Butyrylcholinesterase inhibition. taylorandfrancis.comnih.gov | taylorandfrancis.comnih.gov |

| Kakkalide | Precursor (Glycoside form) | Little to no hepatoprotective activity. taylorandfrancis.com | taylorandfrancis.com |

| 6-hydroxybiochanin A-6,7-di-O-β-D-glucopyranoside | Glycosylation at C-6 and C-7 | Little inhibitory activity on microglial activation. isnff-jfb.comisnff-jfb.com | isnff-jfb.comisnff-jfb.com |

| 6-Hydroxygenistein | Demethylation at C-4' (OH instead of OCH₃) | Excellent antioxidant and anti-hypoxia activities. nih.gov | nih.gov |

| Biochanin A | Lacks C-6 hydroxyl group | Antioxidant capacity; BACE1 inhibition. nih.govmdpi.com | nih.govmdpi.com |

Computational Approaches in Structure-Activity Relationship Elucidation

Computational modeling has become an indispensable tool for understanding and predicting the SAR of natural compounds like 6-Hydroxybiochanin A. These in silico methods provide a molecular-level view of how a compound interacts with its biological target, complementing experimental data.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For instance, a molecular docking study on biochanin A, the parent compound of 6-Hydroxybiochanin A, was used to elucidate its interaction with the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). mdpi.com The simulation revealed that biochanin A binds to an allosteric site on the enzyme, with key interactions involving residues such as ASN37, SER35, SER36, TRP76, and ARG128. mdpi.com A negative binding energy indicated a strong and stable interaction. mdpi.com Similar computational approaches can be applied to 6-Hydroxybiochanin A to predict its binding modes with various targets, such as butyrylcholinesterase, and to understand why certain functional groups are critical for its activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of derivatives with known activities, these models can identify key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that govern the interaction with a target. nih.gov For 6-Hydroxybiochanin A and its analogues, QSAR could be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Artificial Intelligence (AI) and Machine Learning (ML): Modern drug discovery increasingly utilizes AI and ML to analyze large and complex datasets generated during SAR studies. cas.org These technologies can identify subtle patterns and trends in the data that may not be apparent to human researchers, helping to build more accurate predictive models and identify novel structures that might otherwise be overlooked. cas.org

By integrating these computational methods, researchers can more efficiently design and optimize derivatives of 6-Hydroxybiochanin A, accelerating the process of developing new compounds with improved potency and selectivity.

Analytical Methodologies for 6 Hydroxybiochanin a

Advanced Sample Preparation and Extraction Techniques for Research Samples

The initial and one of the most critical stages in the analysis of 6-Hydroxybiochanin A is its efficient extraction from the sample matrix. The choice of extraction technique significantly impacts the quality and yield of the analyte. While traditional methods like maceration and Soxhlet extraction are still in use, modern techniques offer significant advantages in terms of efficiency, solvent consumption, and time. researchgate.net

Modern, "green" extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are increasingly favored for their efficiency. researchgate.netjst.go.jp These methods utilize microwave or ultrasonic energy to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent. jst.go.jpresearchgate.net

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (20 kHz–100 MHz) to create cavitation bubbles in the solvent. The collapse of these bubbles generates shockwaves that break down cell walls, enhancing the release of intracellular components. jst.go.jp Key parameters that influence UAE efficiency include temperature, pressure, ultrasound frequency, and sonication time. jst.go.jplabmanager.com This technique is valued for its simplicity, cost-effectiveness, and suitability for a range of solvents. jst.go.jp

Microwave-Assisted Extraction (MAE) employs microwave radiation to rapidly heat the solvent and the moisture within the plant material. researchgate.net This internal heating creates pressure that ruptures the cell structure, releasing the target compounds. MAE offers benefits like higher extraction yields, reduced extraction time, and lower solvent consumption compared to conventional methods. researchgate.netspectroscopyonline.com Factors influencing MAE include the nature of the solvent, solvent-to-sample ratio, microwave power, and extraction time. researchgate.net

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique used for purification and concentration of analytes from complex mixtures prior to chromatographic analysis. mdpi.comnih.gov It operates by partitioning the analyte between a liquid sample and a solid sorbent. mdpi.com The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For a compound like 6-Hydroxybiochanin A, reversed-phase or ion-exchange sorbents could be employed. SPE is effective for cleaning up extracts and concentrating the analyte, which is particularly useful for trace analysis. mdpi.com

The selection of an appropriate solvent is also paramount. For flavonoids like 6-Hydroxybiochanin A, mixtures of alcohol (such as methanol (B129727) or ethanol) and water are commonly used. researchgate.net For instance, 70% methanol has been shown to be an effective solvent for flavonoid extraction via maceration. researchgate.net

| Technique | Principle | Key Advantages | Influencing Factors |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. jst.go.jp | Reduced extraction time, lower energy consumption, operates at lower temperatures. labmanager.com | Temperature, frequency, time, solvent type. labmanager.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, localized heating of the solvent and sample. researchgate.net | Higher yield, less solvent, faster process. researchgate.netspectroscopyonline.com | Microwave power, time, solvent-to-sample ratio. researchgate.net |

| Solid-Phase Extraction (SPE) | Isolates and concentrates analytes by partitioning them onto a solid sorbent. mdpi.com | High selectivity, sample cleanup, and concentration. mdpi.comnih.gov | Sorbent type, solvent choice, pH. scispace.com |

Chromatographic Separation Techniques for 6-Hydroxybiochanin A Quantification and Purity Assessment

Chromatographic techniques are indispensable for separating 6-Hydroxybiochanin A from other components in a sample, allowing for its accurate quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of isoflavones, including 6-Hydroxybiochanin A. jst.go.jpresearchgate.net A typical HPLC system consists of a pump, injector, column, and detector. torontech.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. torontech.com

For the analysis of isoflavones like biochanin A, reversed-phase columns (e.g., C8 or C18) are commonly employed. researchgate.nettransharmreduction.org The mobile phase often consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. jst.go.jptransharmreduction.org Detection is frequently performed using a UV detector, as flavonoids exhibit strong absorbance in the UV region. researchgate.neteuropa.eu

Method validation is a critical aspect to ensure the reliability of the analytical data. transharmreduction.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. transharmreduction.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 researchgate.net |

| Accuracy (% Recovery) | Percentage of the true amount of analyte recovered. | Typically 80-120% |

| Precision (% RSD) | Relative Standard Deviation of replicate measurements. | ≤ 15% (inter-day), ≤ 10% (intra-day) nih.gov |

| Specificity | No interference from blank or other matrix components at the analyte's retention time. transharmreduction.org | Peak purity and resolution from adjacent peaks. |

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. jst.go.jp UHPLC methods are particularly advantageous for analyzing complex samples containing multiple isoflavonoids. jst.go.jpnih.gov The principles of method development and validation for UHPLC are similar to those for HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. jst.go.jp

Gas Chromatography (GC) separates compounds based on their volatility in a gaseous mobile phase. msu.edu For a compound to be analyzed by GC, it must be volatile and thermally stable. organomation.com Isoflavones like 6-Hydroxybiochanin A are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to convert the polar hydroxyl groups into more volatile ether or ester groups. organomation.com This adds a step to the sample preparation process but allows for the high separation efficiency of GC to be utilized. organomation.comskpharmteco.com GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. scispace.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Mass Spectrometric Detection and Identification Techniques for 6-Hydroxybiochanin A

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic system like LC or GC, it provides a high degree of sensitivity and selectivity for both identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for the quantitative analysis of a wide range of compounds in complex matrices. mdpi.comnih.gov In a tandem MS system (like a triple quadrupole), the first mass analyzer selects the precursor ion (the ionized molecule of 6-Hydroxybiochanin A). This ion is then fragmented in a collision cell, and a second mass analyzer selects one or more specific product ions for detection. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits. mdpi.com LC-MS/MS methods are known for their excellent accuracy, precision, and broad linear range. nih.gov

High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass of a compound with very high accuracy (typically to four or five decimal places). researchgate.netresearchgate.net This allows for the determination of the elemental composition of an unknown compound from its exact mass. measurlabs.com In quantitative analysis, HRMS provides high selectivity by extracting the signal for the exact mass of the analyte, which helps to differentiate it from isobaric interferences. lcms.cz While traditionally used for qualitative analysis, advances in technology have made HRMS increasingly viable for quantitative studies, offering excellent sensitivity and dynamic range. lcms.cz UHPLC coupled with HRMS (e.g., UHPLC/Q-TOF MS or UHPLC-Orbitrap MS) is a powerful platform for both identifying and quantifying compounds like 6-Hydroxybiochanin A in complex biological or plant samples. researchgate.netfrontiersin.org

| Technique | Principle | Primary Application for 6-Hydroxybiochanin A | Key Advantage |

|---|---|---|---|

| LC-MS/MS (Triple Quadrupole) | Selects a precursor ion, fragments it, and detects specific product ions (MRM). mdpi.com | Targeted quantification in complex matrices. | Exceptional sensitivity and selectivity. nih.govmeasurlabs.com |

| LC-HRMS (TOF, Orbitrap) | Measures the mass-to-charge ratio with very high accuracy. researchgate.netmeasurlabs.com | Identification by exact mass and quantification in complex matrices. | High confidence in identification and ability to perform untargeted screening. labmanager.comresearchgate.net |

Spectroscopic Methods for Research-Oriented Characterization and Quantification

Spectroscopic techniques are fundamental for elucidating the chemical structure of isolated compounds like 6-Hydroxybiochanin A and can also be used for quantification. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. msu.edu Flavonoids have characteristic UV-Vis spectra due to their conjugated aromatic systems. The wavelength of maximum absorbance (λmax) can provide structural information, and according to the Beer-Lambert law, the absorbance is directly proportional to the concentration, making it a simple and cost-effective method for quantification. zenodo.orgej-eng.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation, which causes vibrations of the chemical bonds within a molecule. specificpolymers.com The resulting spectrum provides a "fingerprint" of the molecule by showing the presence of specific functional groups (e.g., -OH, C=O, C-O-C, aromatic rings), which is invaluable for structural confirmation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. nih.gov The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum are all used to piece together the molecular structure. libretexts.org

| Spectroscopic Method | Information Provided | Primary Use for 6-Hydroxybiochanin A |

|---|---|---|

| UV-Visible Spectroscopy | Information about electronic transitions and conjugation. msu.edu | Quantification and preliminary characterization. ej-eng.org |

| Infrared (FTIR) Spectroscopy | Presence of specific functional groups. specificpolymers.com | Confirmation of functional groups (hydroxyl, carbonyl, ether). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed map of the carbon-hydrogen framework and atom connectivity. nih.govlibretexts.org | Complete structure elucidation and confirmation. researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection and Separation

For the analysis of the isoflavone (B191592) 6-Hydroxybiochanin A, derivatization is a crucial chemical modification technique employed to enhance its analytical detection and separation. This process involves altering the chemical structure of the analyte to improve its properties for specific analytical methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary goals of derivatizing 6-Hydroxybiochanin A are to increase its volatility, improve thermal stability, and enhance detector response.

Derivatization is particularly vital for GC-based methods. jfda-online.com Due to the presence of polar hydroxyl groups, 6-Hydroxybiochanin A has low volatility, making it unsuitable for direct GC analysis. Chemical derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives. This modification not only facilitates its passage through the GC column but also improves chromatographic peak shape and detection sensitivity. researchgate.net

While HPLC can often analyze isoflavones without derivatization, certain strategies can significantly improve detection limits and selectivity, especially when using fluorescence or mass spectrometry detectors. jfda-online.comnih.gov

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)

Silylation is the most prevalent derivatization technique for preparing 6-Hydroxybiochanin A and other isoflavones for GC-MS analysis. researchgate.netmdpi.com This reaction replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ethers are significantly more volatile and thermally stable. taylorandfrancis.com

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netmdpi.com The reaction typically involves dissolving the dried sample in a solvent like pyridine (B92270) or acetonitrile and heating it with the silylating reagent. tcichemicals.commdpi.com For instance, a common procedure involves incubating the sample with a mixture of BSTFA and 1% TMCS at elevated temperatures (e.g., 80°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization. researchgate.netmdpi.com

The tert-butyldimethylsilyl (TBDMS) derivatives formed using reagents like MTBSTFA are known to be more stable and less sensitive to moisture compared to their TMS counterparts. This increased stability is advantageous for quantitative analysis, minimizing the degradation of the derivative during the analytical process.

| Derivatization Strategy | Reagent(s) | Typical Reaction Conditions | Analytical Technique | Enhancement |

|---|---|---|---|---|

| Trimethylsilylation | BSTFA + 1% TMCS | Incubation at 80°C for 30 minutes | GC-MS | Increased volatility and thermal stability, improved peak shape. researchgate.netmdpi.com |

| Trimethylsilylation | BSA in Pyridine | Heating at 60°C for 20 minutes | GC-MS | Effective for hydroxyl and carboxyl groups. tcichemicals.com |

| tert-Butyldimethylsilylation | MTBSTFA | Heating at 100°C for 4 hours | GC-MS | Forms more stable derivatives, less moisture sensitive. |

Acylation for Chromatographic Analysis

Acylation is another derivatization method that can be applied to 6-Hydroxybiochanin A. This process involves the introduction of an acyl group (such as an acetyl group) into the molecule, which can improve its chromatographic properties and stability. taylorandfrancis.com For instance, acetylation of hydroxyl groups can be achieved using reagents like acetic anhydride (B1165640) in the presence of a catalyst. nih.gov This modification can be beneficial for both GC and HPLC analyses by reducing the polarity of the compound. taylorandfrancis.comnih.gov

Fluorescent Derivatization for Enhanced HPLC Detection

To significantly enhance the sensitivity of detection in HPLC, especially with fluorescence detectors, fluorescent labeling agents can be employed. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-known reagent that reacts with phenolic hydroxyl groups, such as those present in 6-Hydroxybiochanin A, to form highly fluorescent derivatives. taylorandfrancis.comunomaha.edu

The derivatization reaction with dansyl chloride is typically carried out in a buffered aqueous-organic mixture at an alkaline pH (e.g., pH 8.2-10) and may require heating. researchgate.netnih.gov The resulting dansylated derivative of 6-Hydroxybiochanin A can be detected at very low concentrations due to its strong fluorescence, with excitation and emission wavelengths specific to the dansyl group (e.g., excitation around 339 nm and emission around 532 nm). nih.gov This strategy is particularly useful when analyzing samples with very low concentrations of the analyte where standard UV detection may not provide sufficient sensitivity.

| Derivatization Strategy | Reagent | Typical Reaction Conditions | Analytical Technique | Enhancement |

|---|---|---|---|---|

| Dansylation | Dansyl Chloride | Borate buffer (pH 8.2), room temperature for 25 min | HPLC-Fluorescence Detection | Greatly increased sensitivity and selectivity. nih.gov |

Chiral Derivatization for Enantioselective Separation

In instances where the stereochemistry of a molecule is of interest, chiral derivatization can be employed. This technique involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers. tcichemicals.comresearchgate.net These diastereomers possess different physicochemical properties and can be separated on a standard, achiral chromatographic column. tcichemicals.com While specific applications to 6-Hydroxybiochanin A are not extensively documented, the principle is applicable to isoflavones that may exist as enantiomers, for example, as metabolites. The resulting diastereomeric derivatives would exhibit different retention times in both GC and HPLC, allowing for their individual quantification. tcichemicals.com

Computational Chemistry and Modeling Studies of 6 Hydroxybiochanin a

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor), to form a stable complex. biorxiv.org The primary goals of molecular docking are to identify the correct binding pose of the ligand in the receptor's binding site and to estimate the strength of the interaction, commonly expressed as a binding energy or scoring function. researchgate.netfip.org Lower binding energy values generally indicate a more stable and favorable interaction between the ligand and its target protein. plos.org This method is crucial in structure-based drug design for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. biorxiv.org

Despite the utility of this method, specific molecular docking studies detailing the binding affinities and interaction patterns of 6-Hydroxybiochanin A with particular protein targets are not extensively available in the reviewed scientific literature. Such a study would typically involve preparing the 3D structures of both 6-Hydroxybiochanin A and a target protein, then using software like AutoDock Vina to predict the binding mode and energy. lasalle.mx The results would reveal key amino acid residues involved in hydrogen bonding or hydrophobic interactions, providing a basis for understanding its mechanism of action at a molecular level.

Table 1: Illustrative Molecular Docking Results Template This table demonstrates the typical data generated from molecular docking simulations. Specific data for 6-Hydroxybiochanin A is not available in the reviewed literature.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|

| Data not available | N/A | N/A |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Currently, published studies detailing the results of molecular dynamics simulations performed on a 6-Hydroxybiochanin A-protein complex are scarce. A typical MD study would validate the stability of a docked pose obtained from molecular docking, showing how the interactions evolve over a simulated period (e.g., nanoseconds), and confirm the stable binding of the compound within the target's active site. frontiersin.orgplos.org

Table 2: Illustrative Molecular Dynamics Simulation Analysis Template This table shows typical data derived from MD simulations. Specific data for 6-Hydroxybiochanin A is not available in the reviewed literature.

| Simulated Complex | Average RMSD (Å) | Key Fluctuating Residues (from RMSF) |

|---|---|---|

| 6-Hydroxybiochanin A - Protein Complex | N/A | N/A |

In Silico Prediction of Biological Activities and Pharmacological Properties

In silico prediction of biological activity involves using computational models to forecast the likely pharmacological effects of a molecule based on its chemical structure. mdpi.com Various online tools and software, such as PASS (Prediction of Activity Spectra for Substances), analyze the structure of a compound and compare it to a large database of known bioactive molecules to generate a probable activity spectrum. researchgate.net These predictions are typically presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). researchgate.net This approach is valuable in the early stages of drug discovery for hypothesis generation, identifying potential therapeutic applications, or flagging possible side effects. mdpi.com